2-[2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl]-9-methyl-3,4-dihydropyrido[3,4-b]indol-1-one
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Overview
Description
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(2-(4-(3-chlorophenyl-1-piperazinyl)ethyl)-9-methyl- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyridoindole core, which is a fused ring system combining pyridine and indole structures, and is further substituted with various functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(2-(4-(3-chlorophenyl-1-piperazinyl)ethyl)-9-methyl- typically involves multi-step organic reactions. The starting materials often include indole derivatives and pyridine derivatives, which undergo cyclization reactions to form the fused ring system. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(2-(4-(3-chlorophenyl-1-piperazinyl)ethyl)-9-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups.
Scientific Research Applications
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(2-(4-(3-chlorophenyl-1-piperazinyl)ethyl)-9-methyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as acting as a drug candidate for various diseases.
Industry: Used in the development of new materials, such as polymers and dyes, and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(2-(4-(3-chlorophenyl-1-piperazinyl)ethyl)-9-methyl- involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting gene expression. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrido(3,4-b)indole: A simpler compound with a similar core structure but lacking the additional functional groups.
2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indol-1-one: A compound with a similar fused ring system but different substituents.
3-Chlorophenylpiperazine: A related compound with a piperazine ring substituted with a chlorophenyl group.
Uniqueness
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(2-(4-(3-chlorophenyl-1-piperazinyl)ethyl)-9-methyl- is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
184691-52-9 |
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Molecular Formula |
C24H27ClN4O |
Molecular Weight |
422.9 g/mol |
IUPAC Name |
2-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-9-methyl-3,4-dihydropyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C24H27ClN4O/c1-26-22-8-3-2-7-20(22)21-9-10-29(24(30)23(21)26)16-13-27-11-14-28(15-12-27)19-6-4-5-18(25)17-19/h2-8,17H,9-16H2,1H3 |
InChI Key |
MEBBQRYKQJOYQS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C(=O)N(CC3)CCN4CCN(CC4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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